1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl-
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Overview
Description
1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- is a chemical compound belonging to the class of isocoumarins. It is known for its diverse biological activities and is used in various scientific research fields. The compound has a molecular formula of C10H10O2 and a molecular weight of 162.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of o-hydroxyacetophenone with acetic anhydride in the presence of a catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of 1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted isocoumarins depending on the reagents used.
Scientific Research Applications
1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-
- 1H-2-Benzopyran-1-one, 3,4-dihydro-6-hydroxy-8-methoxy-3-methyl-
- 1H-2-Benzopyran-1-one, 3,4-dihydro-4,6-dihydroxy-7-methoxy-3-methyl-
Comparison: 1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
CAS No. |
66122-70-1 |
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Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C10H10O2/c1-7-6-8-4-2-3-5-9(8)10(11)12-7/h2-5,7H,6H2,1H3 |
InChI Key |
VTSAALCORKKACE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
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